
N4,N4-diethylbenzene-1,2,4-triamine
説明
Synthesis Analysis
While specific synthesis methods for “N4,N4-diethylbenzene-1,2,4-triamine” were not found, related compounds such as “N4,N4-dimethylbenzene-1,2,4-triamine” have been synthesized using methods like acylation of 1,4-phenylenediamine followed by N-4 alkylation .Molecular Structure Analysis
The molecular formula of “this compound” is C10H17N3 . The InChI code for a similar compound, “N4,N4-dimethylbenzene-1,2,4-triamine”, is 1S/C8H13N3/c1-11(2)6-3-4-7(9)8(10)5-6/h3-5H,9-10H2,1-2H3 .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 179.26 . The storage temperature is -70 degrees .科学的研究の応用
Oxidation of C-H Bonds
- Oxidation of Alkanes : Nonheme oxoiron(IV) complexes with ligands such as N4Py and Bn-tpen have shown the ability to oxidize strong C-H bonds in alkanes at room temperature. This research is significant in understanding the mechanisms of mononuclear nonheme iron enzymes and their potential applications in chemical transformations (Kaizer et al., 2004).
Synthesis and Structural Analysis
- Triazine Derivatives : Research has been conducted on the synthesis of various triazine derivatives, such as trisazahexaradialene, showing potential applications in materials science and organic chemistry (Gall, Gilmore, & MacNicol, 1980).
Biological Applications
- Antibacterial Activity : Certain triazine-based compounds have been synthesized and found to exhibit antibacterial activity, demonstrating potential applications in developing antimicrobial agents (Baldaniya, 2010).
Polyamine Transporters
- Cellular Transport : Studies on N1-substituted triamines have explored their role in facilitating the entry of compounds into cells via polyamine transporters, indicating potential applications in drug delivery systems (Wang, Delcros, Biggerstaff, & Phanstiel, 2003).
Catalysis
- Selective Reduction Processes : Polyamine–cobalt complexes have been used in selective reduction reactions, indicating their potential use in various catalytic processes (Arai, Mijin, & Takahashi, 1972).
Energetic Materials
- Thermally Stable Energetic Materials : Research into fused triazoles featuring N4 linkages has shown the potential for creating thermally stable, insensitive, and highly energetic materials (Li, Sun, Lin, & Lu, 2021).
Photocatalysis
- Visible-Light-Driven Photocatalysis : Studies on holey defective g-C3 N4 photocatalysts, derived from triazine, have demonstrated enhanced photocatalytic activity for hydrogen peroxide production, indicating applications in energy-related fields (Shi, Yang, Zhou, Liu, Yin, Hai, Song, & Ye, 2018).
Safety and Hazards
The safety information for “N4,N4-diethylbenzene-1,2,4-triamine” indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
特性
IUPAC Name |
4-N,4-N-diethylbenzene-1,2,4-triamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-3-13(4-2)8-5-6-9(11)10(12)7-8/h5-7H,3-4,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBESZLACIAKKAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


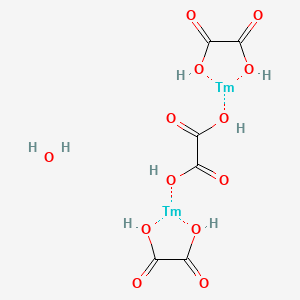
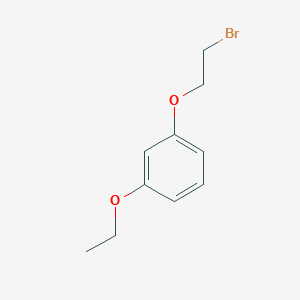
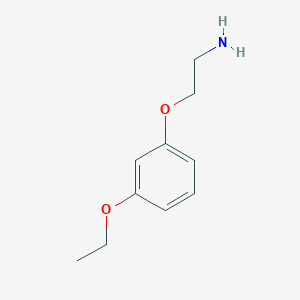
![2-[(t-Butoxycarbonyl) amino]-3-[4-(dihydroxyboranyl) phenyl] propionic acid](/img/structure/B3120621.png)


![Methyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B3120643.png)
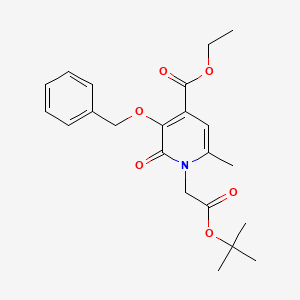


![Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate](/img/structure/B3120657.png)
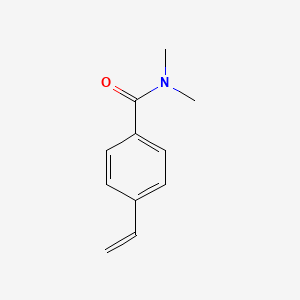
![2-([1,1'-Biphenyl]-2-yloxy)aniline](/img/structure/B3120677.png)

